Procyanidin B-5 3,3'-di-O-gallate

説明

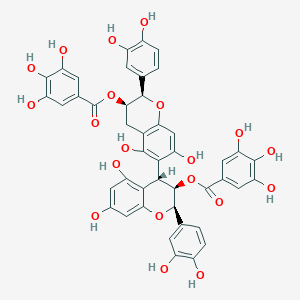

Procyanidin B-5 3,3'-di-O-gallate (PB5DG) is a flavanol dimer belonging to the proanthocyanidin subclass. Its molecular formula is C₄₄H₃₄O₂₀, with a molecular weight of 882.70 g/mol and a complex stereochemical structure featuring two galloyl moieties at the 3- and 3'-positions of the flavanol subunits . This compound is naturally abundant in plants such as hawthorn (Crataegus oxyacantha) and grape seeds, where it contributes to antioxidant and therapeutic properties . PB5DG has demonstrated significant bioactivity, including inhibition of angiotensin-converting enzyme (ACE), α-glucosidase, and transcriptional regulators like NF-κB, making it a candidate for cardiovascular and metabolic disease research .

特性

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBGVECYPPCVDS-QNPRKUGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147643 | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106533-60-2 | |

| Record name | 1,1′-[(2R,2′R,3R,3′R,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,6′-bi-2H-1-benzopyran]-3,3′-diyl] bis(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106533-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Di-O-galloylprocyanidin B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Source Material Selection

Procyanidin B-5 3,3'-di-O-gallate has been isolated from the aerial parts of Rumex acetosa L. (Polygonaceae), commonly known as garden sorrel. This plant’s high polyphenol content makes it a viable source for proanthocyanidin extraction. Alternative sources, such as grape seeds, are also documented in broader literature, though the specific extraction protocols for this compound are most robustly detailed for Rumex acetosa.

Solvent Extraction and Fractionation

The extraction process begins with an acetone-water (7:3 v/v) solution, which effectively solubilizes polyphenols while minimizing protein co-extraction. After maceration and filtration, the crude extract is partitioned using ethyl acetate to isolate medium-polarity compounds like proanthocyanidins. The ethyl acetate-soluble fraction is then concentrated under reduced pressure, yielding a residue rich in procyanidins.

Table 1: Key Solvent Systems for Extraction and Fractionation

| Step | Solvent Ratio | Purpose |

|---|---|---|

| Initial extraction | Acetone:Water (7:3) | Maximize polyphenol solubility |

| Liquid-liquid partition | Ethyl acetate | Isolate medium-polarity compounds |

| Concentration | Reduced pressure | Obtain crude proanthocyanidin residue |

Purification Techniques

Chromatographic Separation

The ethyl acetate fraction undergoes sequential chromatographic purification. Initial separation via silica gel column chromatography with gradients of chloroform-methanol-water (e.g., 10:1:0.1 to 5:5:1) isolates proanthocyanidin subfractions. Further refinement using high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and a methanol-water-formic acid gradient achieves high-purity this compound.

Challenges in Purification

Galloylated procyanidins, including this compound, exhibit strong intermolecular interactions due to their hydroxyl and galloyl groups, necessitating optimized solvent systems. Acidic modifiers (e.g., 0.1% formic acid) in mobile phases improve peak resolution by suppressing ionization and enhancing hydrophobic interactions.

Structural Elucidation and Characterization

Spectroscopic Analysis

Structural confirmation relies on tandem spectroscopic techniques:

-

ESI-MS : Electrospray ionization mass spectrometry provides molecular weight confirmation (m/z 882.7 for [M-H]⁻) and fragmentation patterns indicative of galloyl substituents.

-

NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses resolve the procyanidin backbone and galloyl group positions. Key signals include galloyl carbonyl carbons at δ 165–167 ppm and aromatic protons at δ 6.8–7.2 ppm.

-

Circular Dichroism (CD) : CD spectra confirm the stereochemistry of interflavan bonds (e.g., 4β→8 linkage).

Table 2: Key NMR Assignments for this compound

| Proton/Carbon | Chemical Shift (δ) | Assignment |

|---|---|---|

| H-2 (flavan) | 4.8–5.2 ppm | C-ring proton |

| H-6' (galloyl) | 6.9–7.1 ppm | Aromatic proton |

| C=O (galloyl) | 165–167 ppm | Ester carbonyl carbon |

Validation via Degradation Studies

Partial acid-catalyzed degradation with phloroglucinol (0.1 M HCl in methanol, 50°C, 30 min) cleaves interflavan bonds, releasing terminal units for identification. This confirms the 4→8 linkage and galloyl substitution pattern. Reaction products are analyzed by HPLC-MS, comparing retention times and spectra to authenticated standards.

Industrial Considerations and Scalability

While laboratory-scale methods are well-established, industrial production faces challenges in cost-effective scaling. Potential strategies include:

-

Optimized Solvent Recovery Systems : Reducing ethyl acetate and methanol consumption via closed-loop distillation.

-

Automated Chromatography : Simulated moving bed (SMB) technology for continuous purification.

-

Green Chemistry Approaches : Subcritical water extraction (SWE) as an alternative to organic solvents.

化学反応の分析

Types of Reactions

Procyanidin B-5 3,3’-di-O-gallate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Procyanidin B-5 3,3’-di-O-gallate. These derivatives can have different biological activities and applications.

科学的研究の応用

Anticancer Properties

Procyanidin B-5 3,3'-di-O-gallate has been identified as a significant compound in grape seed extracts (GSE) with notable anticancer effects. Research indicates that it can inhibit the growth of various cancer cell lines, particularly prostate carcinoma cells.

- Mechanism of Action : The compound induces apoptotic cell death in DU145 human prostate carcinoma cells. Studies have shown that it exhibits dose-dependent cytotoxicity, with effective concentrations ranging from 25 to 100 μM . The galloyl groups are primarily responsible for its biological activity, as non-esterified forms show little to no effect .

- Case Study : A study published in Carcinogenesis detailed the fractionation of high molecular weight tannins from GSE and identified Procyanidin B2-3,3'-di-O-gallate as a key active agent responsible for growth inhibition in prostate cancer cells . This highlights the compound's potential as a chemopreventive agent.

Antioxidant Activity

This compound exhibits strong antioxidant properties, surpassing those of conventional antioxidants like vitamin E.

- Comparative Analysis : In antioxidant assays such as DPPH and nitric oxide scavenging tests, Procyanidin B-5 demonstrated IC50 values significantly lower than those of vitamin E . This suggests its potential use in formulations aimed at combating oxidative stress-related diseases.

Drug Delivery Systems

Recent advancements have explored the encapsulation of Procyanidin B-5 in nanoparticles to enhance its bioavailability and therapeutic efficacy.

- Nanoparticle Development : A study focused on preparing chitosan-sodium alginate nanoparticles loaded with Procyanidin B2-3'-O-gallate. The encapsulation system was characterized using techniques like transmission electron microscopy (TEM) and Fourier transform infrared spectroscopy (FTIR). Results indicated an encapsulation efficiency of 93.5%, with controlled release properties under gastrointestinal conditions .

- Biological Activity : The nanoparticles exhibited protective effects on human HepG2 cells subjected to oxidative stress induced by hydrogen peroxide. This encapsulation method not only improves stability but also enhances the biological activity of Procyanidin B-5 .

Summary Table of Applications

作用機序

Procyanidin B-5 3,3’-di-O-gallate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The compound also inhibits squalene epoxidase, an enzyme involved in cholesterol biosynthesis, which can lead to reduced cholesterol levels . Additionally, it modulates various signaling pathways, including the Notch signaling pathway, which is involved in cell differentiation and proliferation .

類似化合物との比較

Procyanidins and their galloylated derivatives exhibit structural and functional diversity. Below is a detailed comparison of PB5DG with key analogs:

Structural Comparison

Key Insights :

- Galloylation at both 3 and 3' positions in PB5DG enhances hydrogen bonding and enzyme inhibition compared to mono-galloylated or non-galloylated analogs .

- The B-type linkage in PB5DG contrasts with A-type procyanidins (e.g., in cranberries), which have additional ether bonds, reducing conformational flexibility .

Key Insights :

- PB5DG’s dual galloylation confers superior enzyme inhibition (e.g., α-glucosidase and ACE) compared to mono-galloylated analogs .

- B2G2 exhibits stronger antiproliferative activity in prostate cancer models, while PB5DG shows broader transcriptional regulation (e.g., NF-κB) .

Pharmacokinetic and ADMET Profiles

Key Insights :

- Galloylation reduces bioavailability due to increased molecular weight and polarity, necessitating delivery optimization (e.g., nanoparticles for B2G2) .

Data Gaps :

- Comparative studies on galloyl position effects (3,3' vs. 3,3'').

- In vivo pharmacokinetics of PB5DG and B2G2.

生物活性

Procyanidin B-5 3,3'-di-O-gallate (B2G2) is a significant polyphenolic compound derived from grape seed extract (GSE). This compound has attracted considerable attention due to its diverse biological activities, particularly in the context of cancer prevention and treatment. This article synthesizes current research findings on the biological activity of B2G2, including its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its galloyl groups attached to the procyanidin backbone. This structural configuration is crucial for its biological activity, as the galloyl moieties enhance its antioxidant properties and influence its interaction with cellular targets.

Antioxidant Activity

B2G2 exhibits potent antioxidant activity, which is essential for mitigating oxidative stress in cells. Studies have shown that B2G2 can scavenge free radicals effectively, contributing to its protective effects against cellular damage. For instance, research demonstrated that encapsulated B2G2 in nanoparticles maintained higher antioxidant activity compared to free forms under gastrointestinal conditions, suggesting enhanced stability and bioavailability .

B2G2 has been extensively studied for its anticancer properties, particularly against prostate cancer. The compound induces apoptosis in cancer cells through several mechanisms:

- Inhibition of Proliferation : B2G2 has been shown to inhibit cell growth in various prostate cancer cell lines (LNCaP, C4-2B, and 22Rv1) with IC50 values ranging from 5 to 15 μg/mL .

- Induction of Apoptosis : It activates apoptotic pathways by modulating key transcription factors such as NF-κB and Stat3, leading to increased levels of cleaved PARP and decreased survivin expression .

- Clonogenicity Reduction : In colony formation assays, B2G2 significantly reduced the number of colonies formed by prostate cancer cells after treatment .

Case Studies

- Prostate Cancer : In a study involving human prostate cancer cell lines, treatment with B2G2 resulted in a significant reduction in cell viability and clonogenic potential. The compound was effective even at low doses, highlighting its potential as a therapeutic agent for prostate cancer management .

- Other Cancer Types : Beyond prostate cancer, B2G2's efficacy has been noted in other malignancies. Its ability to induce apoptosis and inhibit tumor growth suggests a broader application in oncology .

Comparative Efficacy

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity | Apoptosis Induction | Cancer Type | IC50 (μg/mL) |

|---|---|---|---|---|

| This compound | High | Yes | Prostate Cancer | 5 - 15 |

| Procyanidin B1 | Moderate | Yes | Various | >75 |

| Gallic Acid | High | Yes | DU145 Cells | <100 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Procyanidin B-5 3,3'-di-O-gallate in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) with a 0.1% formic acid aqueous-methanol gradient (0–100% over 60 min) at 530 nm detection is commonly used. This method, adapted from anthocyanin quantification protocols, ensures separation of complex polyphenol mixtures . Validation via mass spectrometry (LC-MS/MS) is advised for structural confirmation.

Q. What synthetic strategies exist for this compound?

- Methodology : Synthesis involves sequential galloylation of procyanidin B-5 using benzyl-protected intermediates. Key steps include selective esterification with gallic acid derivatives in dimethylformamide (DMF) under alkaline conditions (e.g., K₂CO₃), followed by catalytic hydrogenation for deprotection. Reaction purity is monitored via thin-layer chromatography (TLC) .

Q. How is the α-glucosidase inhibitory activity of this compound assessed?

- Methodology : Enzymatic assays using recombinant α-glucosidase are standard. The compound’s non-competitive inhibition mechanism is determined via Lineweaver-Burk plots, with IC₅₀ values compared to clinical inhibitors like Acarbose. Binding affinity (-11.4 kcal/mol) is validated via molecular docking simulations .

Advanced Research Questions

Q. What experimental models are used to study this compound’s ACE inhibition, and how does it compare to other procyanidins?

- Methodology :

- In vitro : ACE inhibition is tested using rabbit lung ACE, with kinetic parameters (Kᵢ = 1 × 10⁻⁶ M) measured via fluorometric assays. Specificity is confirmed against proteases like trypsin (Kᵢ > 10⁻⁴ M) .

- Comparative studies : Structural analogs (e.g., B2-3,3''-di-O-gallate) show weaker ACE inhibition, suggesting B-5’s unique gallate positioning enhances binding .

Q. How can researchers resolve contradictions in bioactivity data between Procyanidin B-5 and B2 derivatives?

- Methodology :

- Structural analysis : Compare gallate substitution patterns via NMR and X-ray crystallography to identify steric/electronic effects.

- Pathway-specific assays : Test B-5 in B2-validated models (e.g., prostate cancer cell lines) to assess conserved mechanisms (e.g., MAPK/ERK inhibition) .

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent polarity affecting bioavailability) .

Q. What in vivo models are suitable for evaluating this compound’s anti-angiogenic potential?

- Methodology :

- Zebrafish embryo assays : Quantify intersegmental vessel formation post-treatment (1–10 µM doses).

- Xenograft models : Implant human cancer cells (e.g., prostate PC3) in nude mice and measure tumor vascularization via Doppler ultrasound. Compare results to B2-3,3''-di-O-gallate, which inhibits VEGFR2 and integrin signaling in endothelial cells .

Q. How can researchers optimize this compound’s bioavailability for preclinical testing?

- Methodology :

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance solubility. Assess release kinetics in simulated gastric fluid .

- Pharmacokinetic profiling : Administer radiolabeled B-5 (³H or ¹⁴C) to rats and measure plasma half-life, tissue distribution, and metabolite formation via scintillation counting .

Methodological Considerations

Q. What controls are essential when studying this compound’s effects on transcription factors (e.g., NF-κB, Stat3)?

- Recommendations :

- Include gallic acid and unmodified procyanidin B-5 as controls to isolate gallate-specific effects.

- Use siRNA knockdown of target transcription factors to confirm mechanistic specificity .

Q. How should researchers address batch-to-batch variability in plant-derived this compound?

- Quality Assurance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。